

In-Depth Technical Guide: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

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Compound of Interest

Compound Name: *Fmoc-Lys(biotinyl-e-aminocaproyl)-OH*

Cat. No.: *B613386*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH**, a crucial reagent for the site-specific biotinylation of synthetic peptides. This document outlines its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in studying protein-protein interactions.

Core Compound Data

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a derivative of the amino acid lysine, modified with three key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group, a biotin molecule, and an ϵ -aminocaproyl spacer. The Fmoc group provides a stable, base-labile protecting group essential for stepwise peptide synthesis. The biotin moiety serves as a high-affinity tag for detection, purification, and immobilization, while the aminocaproyl spacer arm reduces steric hindrance between the biotin tag and the peptide, facilitating interactions with avidin or streptavidin.[1][2]

Property	Value	References
Molecular Weight	707.88 g/mol	[1][2]
Molecular Formula	C ₃₇ H ₄₉ N ₅ O ₇ S	[3]
CAS Number	160158-05-4	[3]
Appearance	White to off-white powder	[1]
Storage Temperature	-20°C	[3]
Primary Application	Solid-Phase Peptide Synthesis (SPPS)	[1]

Experimental Protocols

The primary application of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** is in Fmoc-based solid-phase peptide synthesis to introduce a biotin label at a specific position within a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual incorporation of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** into a growing peptide chain on a solid support resin.

Materials:

- Rink Amide resin or other suitable solid support
- Fmoc-protected amino acids
- **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH**
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)

- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
- Washing solvents: DMF, Isopropanol (IPA)
- Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)
- Cold diethyl ether

Protocol:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes, then drain.
 - Repeat the piperidine treatment for an additional 10-15 minutes.
 - Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.
- Amino Acid Coupling (for standard amino acids):
 - Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
 - Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.

- Monitor coupling completion using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
- Wash the resin with DMF and IPA.
- Incorporation of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH**:
 - Following a deprotection step to expose the N-terminal amine of the growing peptide chain, prepare the coupling solution for the biotinylated lysine.
 - Due to potential solubility limitations of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** in DMF, a solvent mixture of DMF and NMP or the use of NMP alone is recommended.
 - Dissolve **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** (1.5-3 equivalents), HOBt (1.5-3 equivalents), and HBTU (1.5-3 equivalents) in the chosen solvent. Add DIPEA (3-6 equivalents).
 - Add the activated solution to the resin and agitate for 2-4 hours, or overnight if necessary.
 - Wash the resin thoroughly with DMF and IPA.
- Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
 - Stir at room temperature for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet.
- Purification: Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the use of a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.

Materials:

- Synthesized and purified biotinylated peptide
- Control (non-biotinylated or scrambled) peptide
- Streptavidin-conjugated magnetic beads or agarose resin
- Cell lysate containing potential interacting proteins
- Binding buffer (e.g., PBS with 0.1% NP-40)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)
- Protease and phosphatase inhibitors

Protocol:

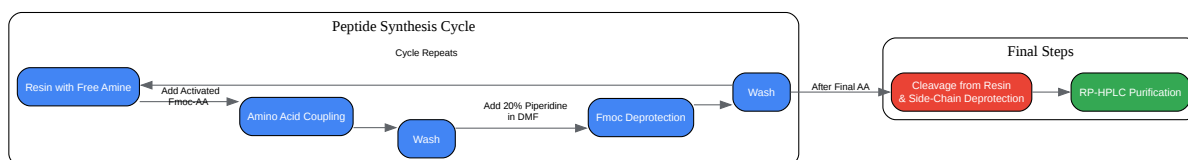
- Bead Preparation:
 - Resuspend the streptavidin beads in binding buffer.

- Wash the beads with binding buffer according to the manufacturer's instructions, typically involving several cycles of resuspension and separation (using a magnet for magnetic beads or centrifugation for agarose).
- Peptide Immobilization:
 - Incubate the washed streptavidin beads with the biotinylated peptide (and the control peptide in a separate tube) in binding buffer for 1-2 hours at 4°C with gentle rotation. This allows the high-affinity interaction between biotin and streptavidin to occur.
 - Wash the beads several times with binding buffer to remove any unbound peptide.
- Protein Binding:
 - Add the cell lysate (supplemented with protease and phosphatase inhibitors) to the peptide-immobilized beads.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the peptide and its binding partners.
- Washing:
 - Separate the beads from the lysate.
 - Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the interactions.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

- For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

Visualizations

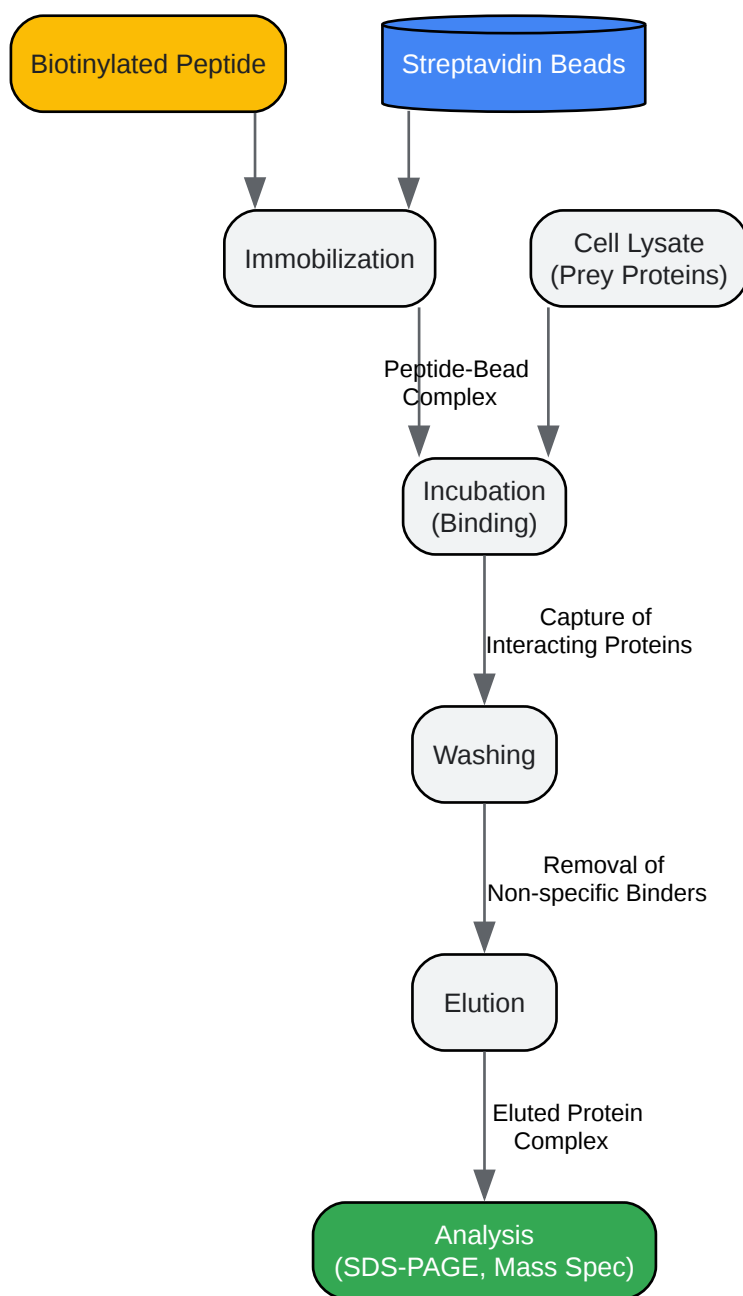
Solid-Phase Peptide Synthesis (SPPS) Workflow



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Caption: A diagram illustrating the cyclical process of Fmoc-based solid-phase peptide synthesis.

Pull-Down Assay Workflow



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Caption: A schematic of the experimental workflow for a pull-down assay using a biotinylated peptide.

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